molecular formula C10H11ClN2O4 B2870637 2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide CAS No. 91754-44-8

2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide

Cat. No.: B2870637
CAS No.: 91754-44-8
M. Wt: 258.66
InChI Key: RXNLROCNNZMAPW-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide (CAS 91754-44-8) is a chemical compound with a molecular formula of C10H11ClN2O4 and a molecular weight of 258.66 g/mol . This acetamide derivative features a chloroacetamide group linked to a benzyl alcohol ring that is further substituted with a methyl and a nitro group, making it a potential intermediate for further chemical synthesis . While specific biological activity data for this compound is limited in the public domain, its structural features are of high interest in medicinal chemistry. Notably, related aromatic compounds bearing nitro and hydroxy substituents are frequently explored as key intermediates in the development of novel antibacterial agents . Researchers value this compound for developing new synthetic routes and for structure-activity relationship (SAR) studies, particularly in the search for new therapeutic candidates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[(2-hydroxy-5-methyl-3-nitrophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c1-6-2-7(5-12-9(14)4-11)10(15)8(3-6)13(16)17/h2-3,15H,4-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNLROCNNZMAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide typically involves multiple steps. One common method includes the nitration of a methyl-substituted benzene ring followed by chlorination and subsequent acetamide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and chloro groups can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, applications, and physicochemical properties of the target compound with analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Primary Applications Key References
2-Chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide 2-OH, 5-CH₃, 3-NO₂ on benzyl C₁₀H₁₀ClN₂O₄ ~258.65 Research (potential antimicrobial/herbicidal)
Alachlor 2,6-diethylphenyl, methoxymethyl C₁₄H₂₀ClNO₂ 269.77 Herbicide
2-Chloro-N-(5-chlorobenzoxazol-2-yl)acetamide 5-Cl-benzoxazolyl C₉H₆Cl₂N₂O₂ 245.06 Agrochemical intermediates
2-Chloro-N-(4-sulfamoylphenyl)acetamide 4-SO₂NH₂-phenyl C₈H₉ClN₂O₃S 248.69 Pharmaceutical intermediates
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridinyl-thio, styryl groups C₂₅H₁₉N₃OS 409.50 Biological studies

Biological Activity

2-chloro-N-(2-hydroxy-5-methyl-3-nitrobenzyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration of a methyl-substituted benzene ring.
  • Chlorination followed by the formation of the acetamide.
  • Purification through recrystallization or chromatography.

The reaction conditions require careful control of temperature and the use of specific catalysts to ensure high purity and yield.

The biological activity of this compound is primarily attributed to its structural components:

  • The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
  • The hydroxy group may participate in hydrogen bonding, influencing the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . For instance, it has been tested against various bacterial strains, showing significant inhibition at certain concentrations. The Minimum Inhibitory Concentration (MIC) values suggest that it may have comparable efficacy to established antibiotics .

Anti-inflammatory Effects

Preliminary studies have also explored the anti-inflammatory properties of this compound. It has been shown to modulate inflammatory pathways, potentially making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Activity : A study on structurally similar compounds demonstrated their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The presence of nitro and chloro groups contributed to enhanced activity against cancer cells .
  • Antimicrobial Studies : Comparative studies showed that derivatives of this compound had varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the hydroxy group was crucial for enhancing activity against certain pathogens .
  • Mechanistic Insights : Research into the mechanisms revealed that compounds with similar structures could disrupt protein synthesis in bacteria, suggesting a potential mode of action for this compound as well .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamideLacks methyl groupModerate antimicrobial activity
2-chloro-N-(4-nitrophenyl)acetamideDifferent substitution patternStronger anticancer properties
2-chloro-N-(2-methyl-5-nitrophenyl)acetamideMethyl group at different positionEnhanced antimicrobial effects

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